5-Cyclopropoxy-4-(methylsulfonamido)pyridine-3-sulfonamide
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Overview
Description
5-Cyclopropoxy-4-(methylsulfonamido)pyridine-3-sulfonamide is a chemical compound with the molecular formula C9H13N3O5S2 and a molecular weight of 307.35 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylsulfonamido group, and a pyridine ring with a sulfonamide substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-(methylsulfonamido)pyridine-3-sulfonamide typically involves multiple steps, including the formation of the pyridine ring and the introduction of the cyclopropoxy and sulfonamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: Introduction of the cyclopropoxy group through cyclopropanation reactions.
Sulfonamide Formation: Introduction of the sulfonamide group using sulfonyl chlorides and amines under basic conditions.
Pyridine Ring Formation: Construction of the pyridine ring through condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Use of batch reactors for controlled synthesis.
Continuous Flow Reactors: Implementation of continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-(methylsulfonamido)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: Oxidative reactions involving the sulfonamide group.
Reduction: Reduction reactions targeting the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions on the pyridine ring and sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to amine derivatives.
Scientific Research Applications
5-Cyclopropoxy-4-(methylsulfonamido)pyridine-3-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-(methylsulfonamido)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as carbonic anhydrase or dihydropteroate synthetase, by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, including antimicrobial activity and modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropoxy-3-(methylsulfonamido)pyridine-2-sulfonamide
- 5-Cyclopropoxy-2-(methylsulfonamido)pyridine-4-sulfonamide
Uniqueness
5-Cyclopropoxy-4-(methylsulfonamido)pyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
Molecular Formula |
C9H13N3O5S2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-(methanesulfonamido)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H13N3O5S2/c1-18(13,14)12-9-7(17-6-2-3-6)4-11-5-8(9)19(10,15)16/h4-6H,2-3H2,1H3,(H,11,12)(H2,10,15,16) |
InChI Key |
GLFDFFZESVXXEI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=NC=C1OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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